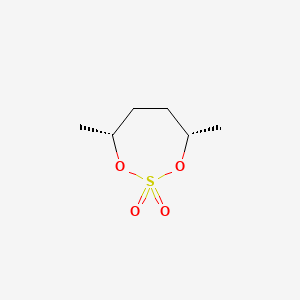(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide
CAS No.: 136779-29-8
Cat. No.: VC2775550
Molecular Formula: C6H12O4S
Molecular Weight: 180.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 136779-29-8 |
|---|---|
| Molecular Formula | C6H12O4S |
| Molecular Weight | 180.22 g/mol |
| IUPAC Name | (4R,7R)-4,7-dimethyl-1,3,2-dioxathiepane 2,2-dioxide |
| Standard InChI | InChI=1S/C6H12O4S/c1-5-3-4-6(2)10-11(7,8)9-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
| Standard InChI Key | FFNNTDFOYJVHHU-PHDIDXHHSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@H](OS(=O)(=O)O1)C |
| SMILES | CC1CCC(OS(=O)(=O)O1)C |
| Canonical SMILES | CC1CCC(OS(=O)(=O)O1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
(4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide is a cyclic sulfate with the molecular formula C₆H₁₂O₄S and a molecular weight of 180.22 g/mol. This seven-membered heterocyclic ring contains a sulfate group (S(=O)₂) and two methyl substituents at positions 4 and 7 with specific stereochemical configurations .
The compound's key structural feature is its mixed stereochemistry, with the methyl group at position 4 having an S configuration while the methyl group at position 7 has an R configuration. This contrasts with its diastereomers, such as the (4S,7S) and (4R,7R) variants, which have been more extensively documented in chemical databases .
Stereochemical Significance
The stereochemistry of this compound is fundamentally important to its properties and potential applications. In the (4S,7R) configuration:
-
The methyl group at position 4 points below the plane of the ring (S configuration)
-
The methyl group at position 7 points above the plane of the ring (R configuration)
This specific spatial arrangement creates a unique chiral environment that distinguishes it from its stereoisomers. The mixed stereochemistry potentially provides distinct reactivity patterns and selectivity in asymmetric synthesis applications.
Synthesis and Chemical Reactivity
Stereochemical Control
Achieving the specific (4S,7R) stereochemistry likely requires either:
-
Starting with appropriately configured chiral building blocks
-
Employing asymmetric synthesis techniques
-
Separation of diastereomers after synthesis
Research on related compounds demonstrates that stereopure molecules can be synthesized with high enantiomeric ratios (up to 99:1), as seen in the preparation of certain antidiabetic agents . The separation of diastereomers can be achieved using techniques such as preparative thin-layer chromatography, and the stereochemical purity can be confirmed through chiral HPLC analysis .
Chemical Reactivity
Cyclic sulfates of this class typically exhibit distinctive reactivity patterns that make them valuable in organic synthesis:
-
They serve as excellent electrophiles, with the seven-membered ring providing specific conformational constraints
-
The sulfate group acts as a good leaving group in nucleophilic substitution reactions
-
Ring-opening reactions typically proceed with high regio- and stereoselectivity
Applications in Organic Synthesis
As Chiral Building Blocks
Cyclic sulfates like (4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide serve as valuable intermediates in the synthesis of complex organic molecules, particularly when stereochemical control is required. The specific (4S,7R) configuration potentially offers:
-
A unique chiral environment for stereoselective transformations
-
Regioselective ring-opening pathways
-
Access to differentially functionalized products
These properties make such compounds particularly valuable in the synthesis of pharmaceuticals and natural products where stereochemical purity is essential.
In Asymmetric Synthesis
The defined stereochemistry of (4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide suggests potential applications in asymmetric synthesis, where it could serve as:
-
A chiral auxiliary to induce stereoselectivity in reactions
-
A stereochemical template for the construction of more complex molecular frameworks
-
A source of chiral information in the synthesis of biologically active compounds
Research on chiral drug candidates indicates that compounds with defined stereochemistry often exhibit more effective binding affinities for specific protein or receptor sites, enhancing their pharmacological action . The application of cyclic sulfates in such contexts leverages their capacity to transfer stereochemical information during synthetic transformations.
Comparison with Stereoisomers
Relationship to (4S,7S) and (4R,7R) Variants
The compound (4S,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide exists within a family of stereoisomers, including:
-
(4S,7S)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide (CAS: 220224-82-8)
-
(4R,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2,2-dioxide (CAS: 136779-29-8)
-
(4R,7R)-4,7-Dimethyl-1,3,2-dioxathiepane 2-oxide (CAS: 147253-66-5)
While these compounds share the same connectivity, their different stereochemical configurations result in distinct three-dimensional structures, affecting their physical properties, reactivity patterns, and biological activities.
Structural Differences
The key differences between these stereoisomers are:
Methods of Analysis and Characterization
Spectroscopic Identification
Compounds of this structural class are typically characterized using several complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information about the structure and stereochemistry. For related heterocyclic compounds, both ¹H and ¹³C NMR have proven valuable in confirming structural features and stereochemical arrangements .
-
Infrared (IR) spectroscopy can identify key functional groups, with the S=O stretching vibrations of the sulfate group typically appearing as strong bands in the spectrum .
-
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that can support structural assignment.
Computational Analysis
Theoretical calculations can provide valuable insights into the structure, properties, and reactivity of such compounds. Density Functional Theory (DFT) investigations, as applied to related heterocyclic systems, can reveal:
-
Preferred conformations of the seven-membered ring
-
Electronic distribution and reactivity sites
-
Spectroscopic properties that correlate with experimental data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume